Desalkylgidazepam-d5, also known as Bromonordiazepam-d5, is a deuterated derivative of desalkylgidazepam, which is a metabolite of the benzodiazepine drug diazepam. This compound is primarily utilized as an analytical reference standard in various scientific studies, particularly in the fields of forensic toxicology and pharmacology. Its unique isotopic labeling allows for enhanced sensitivity and specificity in analytical techniques, making it a valuable tool for detecting and quantifying benzodiazepines and their metabolites in biological samples.
Desalkylgidazepam-d5 is commercially available from chemical suppliers such as Cayman Chemical, which provides it with a high purity level (≥99%) suitable for research applications. The compound is classified under the CAS number 1782531-89-8, facilitating its identification in scientific literature and databases.
Desalkylgidazepam-d5 falls under the category of benzodiazepines, which are a class of psychoactive drugs known for their sedative and anxiolytic effects. As a deuterated compound, it is specifically used in analytical chemistry to improve the accuracy of mass spectrometry techniques.
The synthesis of Desalkylgidazepam-d5 involves the incorporation of deuterium atoms into the molecular structure of desalkylgidazepam. This process can typically be achieved through various synthetic routes that may include:
The synthesis often requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and isotopic labeling of the final product.
Desalkylgidazepam-d5 has a complex molecular structure characterized by its benzodiazepine core. The presence of five deuterium atoms distinguishes it from its non-deuterated counterpart. The structural formula can be represented as follows:
Key structural data includes:
Desalkylgidazepam-d5 participates in various chemical reactions typical of benzodiazepines, including:
The stability of Desalkylgidazepam-d5 under different pH conditions and temperatures is crucial for its application in analytical methods. Studies often focus on its degradation pathways to ensure accurate interpretation of results in biological matrices.
The mechanism of action of Desalkylgidazepam-d5 is closely related to that of other benzodiazepines. It primarily acts on the central nervous system by modulating the activity of gamma-aminobutyric acid (GABA) receptors. This interaction enhances GABA's inhibitory effects, leading to sedative, anxiolytic, and muscle relaxant properties.
Research indicates that the pharmacological effects are dose-dependent and influenced by factors such as receptor subtype selectivity and individual metabolic rates.
Desalkylgidazepam-d5 exhibits several notable physical properties:
Chemical properties include:
Relevant analyses often involve assessing its behavior under various environmental conditions to ensure reliable usage in analytical applications.
Desalkylgidazepam-d5 serves several important scientific uses:
Deuterium (²H), a stable hydrogen isotope, is strategically incorporated into pharmaceutical compounds to alter pharmacokinetic profiles without significantly modifying chemical structures. This bioisosteric substitution leverages the kinetic isotope effect—where deuterium’s higher atomic mass strengthens carbon-deuterium bonds compared to carbon-hydrogen bonds. Consequently, metabolic degradation via cytochrome P450 enzymes is often delayed, prolonging half-lives and enhancing bioavailability. In neuropharmacology, deuterated analogs of psychoactive compounds offer refined therapeutic targeting, particularly for central nervous system (CNS) receptors like gamma-aminobutyric acid type A (GABAA) receptors. Such modifications aim to optimize drug efficacy while minimizing off-target effects, as demonstrated by deuterated benzodiazepines under investigation for anxiety, seizure disorders, and sedation [1] [5].
Benzodiazepines share a core structure comprising a benzene ring fused to a seven-membered diazepine ring. Desalkylgidazepam (7-bromo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-2-one), classified as a novel benzodiazepine, diverges from classical scaffolds through a bromine substitution at the C7 position. This modification influences receptor binding affinity and metabolic stability. Functionally, it acts as a positive allosteric modulator at GABAA receptors, enhancing inhibitory neurotransmission. Unlike prescription benzodiazepines, desalkylgidazepam emerged from pharmaceutical research pipelines but entered illicit markets as a designer benzodiazepine, complicating forensic detection [4] [6]. Its structural similarity to nordiazepam—a Schedule IV controlled substance—underscores regulatory concerns despite lacking formal scheduling in many jurisdictions [4].
Deuterium editing addresses limitations in parent benzodiazepines, such as rapid metabolism leading to short durations of action or toxic metabolite formation. Multi-site deuteration (e.g., desalkylgidazepam-d5) targets vulnerable metabolic positions, potentially attenuating first-pass effects and generating longer-lasting therapeutic responses. Recent studies highlight unpredictable outcomes in multi-deuterated molecules due to complex structure-metabolism relationships. For example, deuteration of 1,4-benzodiazepine-2,5-dione derivatives at 19 sites yielded compounds with improved antitumor activity and drug-like properties, illustrating deuterium’s broader pharmacological potential beyond CNS applications [1]. This strategy is particularly relevant for benzodiazepines like desalkylgidazepam, where metabolite-mediated toxicity (e.g., accumulation in polydrug overdoses) poses clinical and forensic challenges [6].
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1
CAS No.: